2,4,5-Trifluorocinnamic acid

Descripción general

Descripción

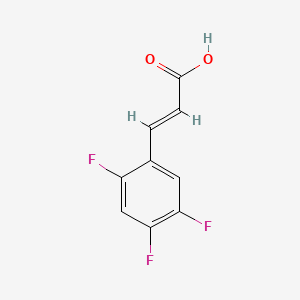

2,4,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluorocinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

Reagents: 2,4,5-trifluorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)

Solvent: Ethanol or water

Temperature: Reflux conditions

Reaction Time: Several hours

Another method involves the use of 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, cyanation, and hydrolysis to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, ensuring the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

2,4,5-Trifluorocinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2,4,5-trifluorocinnamic acid as a precursor for synthesizing compounds with antimicrobial properties. A series of anilides derived from 3-(trifluoromethyl)cinnamic acid were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The compounds exhibited significant activity against methicillin-resistant strains, indicating their potential as therapeutic agents against resistant bacteria .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines in cell cultures. This suggests a possible application in treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

Research has shown that this compound exhibits herbicidal properties. In a study assessing its effects on C. campestris seedlings, the compound demonstrated significant growth inhibition compared to controls. The structure-activity relationship indicated that the trifluoromethyl group enhances this inhibitory effect relative to other analogs .

| Compound | Growth Inhibition (%) |

|---|---|

| This compound | 38.9 ± 4.3 |

| Control | 0 |

Materials Science Applications

Photodimerization Studies

The unique photochemical properties of this compound have been explored in materials science. It undergoes [2+2] photodimerization reactions when exposed to UV light, leading to the formation of new polymeric materials with potential applications in coatings and adhesives . This property can be exploited to create materials with enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Derivatives

A research group synthesized a series of derivatives from 3-(trifluoromethyl)cinnamic acid and evaluated their antimicrobial efficacy against resistant strains. The study utilized both qualitative and quantitative methods to assess the Minimum Inhibitory Concentration (MIC) values across multiple bacterial strains.

Case Study 2: Herbicidal Efficacy

In another study focusing on agricultural applications, the herbicidal activity of this compound was compared with traditional herbicides. Results showed that it could inhibit seedling growth effectively at lower concentrations than conventional options, suggesting a potential for reduced chemical usage in agriculture.

Mecanismo De Acción

The mechanism of action of 2,4,5-Trifluorocinnamic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased efficacy in its biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2,4,5-Trifluorocinnamic acid can be compared with other fluorinated cinnamic acid derivatives, such as 3,4,5-Trifluorocinnamic acid and 2,3,4-Trifluorocinnamic acid . These compounds share similar structural features but differ in the position of fluorine atoms on the benzene ring. The unique substitution pattern of this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.

List of Similar Compounds

- 3,4,5-Trifluorocinnamic acid

- 2,3,4-Trifluorocinnamic acid

- 2,4,6-Trifluorocinnamic acid

Actividad Biológica

2,4,5-Trifluorocinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenylpropanoid backbone with three fluorine atoms substituted at the 2, 4, and 5 positions of the aromatic ring. This substitution pattern significantly influences its biological activity by enhancing lipophilicity and altering interaction dynamics with biological targets.

Target Interactions

- Antimicrobial Activity : this compound has been shown to interact with microbial membranes, particularly targeting ergosterol in fungal cells. This interaction compromises membrane integrity, leading to cell death .

- Cell Signaling Modulation : The compound may influence various signaling pathways within cells. For instance, it has been observed to modulate gene expression related to stress responses and apoptosis .

Biochemical Pathways

- As a derivative of cinnamic acid, it participates in the biosynthesis of numerous natural products. Its role as an intermediate in metabolic pathways enhances its relevance in biochemical research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In studies comparing various cinnamic acid derivatives:

- Inhibition against Gram-positive bacteria : The compound showed comparable efficacy to clinically used antibiotics like ampicillin and isoniazid .

- Anti-Tuberculosis Activity : Certain derivatives demonstrated potent anti-TB activity with IC50 values lower than those of traditional treatments .

Anti-inflammatory Effects

Studies have suggested that the compound can reduce inflammatory markers in vitro. For example:

- Gastric Lesion Protection : In animal models, this compound exhibited protective effects against HCl/EtOH-induced gastric lesions. It significantly reduced the gastric lesion index compared to untreated controls .

Case Studies

- Gastric Protection Study :

- Antibacterial Efficacy Evaluation :

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound remains under investigation. Preliminary studies suggest:

- Absorption : High lipophilicity may enhance absorption rates.

- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicities associated with prolonged use.

Propiedades

IUPAC Name |

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQEUPEGKJFCW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420766 | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694511-56-3, 247170-17-8 | |

| Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.